Journal Name:Environmental Technology
Journal ISSN:0959-3330
IF:3.475
Journal Website:http://www.tandf.co.uk/journals/titles/09593330.asp
Year of Origin:1990
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:310
Publishing Cycle:Monthly
OA or Not:Not
Inositol Requiring Enzyme (IRE), a multiplayer in sensing endoplasmic reticulum stress
Environmental Technology ( IF 3.475 ) Pub Date: 2022-01-10 , DOI: 10.1080/19768354.2021.2020901
ABSTRACTThe endoplasmic reticulum (ER) can sense a wide variety of external and internal perturbations and responds by mounting stress coping responses, such as the unfolded protein response (UPR). The UPR is composed of three stress sensors, namely IRE1α, PERK, and ATF6 that are activated to re-establish ER homeostasis. IRE1α represents the most ancient branch of the UPR affecting many cellular processes in plant and animal cells. IRE1α is a type I transmembrane protein with kinase/nuclease activities in response to ER stress. Both the ER luminal and cytosolic IRE1α interactomes have been identified revealing a multifunctional role of the ER stress sensor. IRE1α is also associated with organellar membrane contacts to promote rapid communication between intracellular organelles under stress conditions.
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Evaluation of the complete nuclear rDNA unit sequence of the jellyfish Cyanea nozakii Kishinouye (Scyphozoa: Semaeostomeae) for molecular discrimination
Environmental Technology ( IF 3.475 ) Pub Date: 2021-11-25 , DOI: 10.1080/19768354.2021.2006309
ABSTRACTThe harmful jellyfish Cyanea nozakii Kishinouye has frequently occurred on Korean coasts, and its blooms have caused serious ecological and economic damages. DNA sequences of the C. nozakii for molecular detection and discrimination are relatively scarce. In this study, we determined the complete sequence of a single unit of tandemly repeated ribosomal DNA (rDNA) of the Korean C. nozakii and characterized the molecular features of the rDNA. The complete rDNA contained 8,003 bp (48.4% GC) with the same gene arrangement (18S, ITS1, 5.8S, ITS2, 28S, and IGS) to the typical eukaryotes. Dot plot analysis showed that the coding regions (18S, 5.8S, and 28S) were highly conserved, while the non-coding regions (ITS1, ITS2, and IGS) were more variable and parsimony-informative. The IGS contained a putative transcription termination signal (poly(T) tract) and four repeats of block minisatellites. Phylogenetic analyses using 18S and 28S rDNA revealed well-resolved relationships of C. nozakii within the order Semaeostomeae, separating it from other Cyanea species. The complete rDNA sequence provides various options for the selection of jellyfish taxonomic markers and may be useful for discriminating between species of C. nozakii and phylogeny reconstruction with close relatives.
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Melittin-derived peptides exhibit variations in cytotoxicity and antioxidant, anti-inflammatory and allergenic activities
Environmental Technology ( IF 3.475 ) Pub Date: 2022-07-18 , DOI: 10.1080/19768354.2022.2099971
ABSTRACTMelittin is a major component of bee venom; it is widely used in traditional medicine because of its therapeutic effects, such as anti-inflammatory effects. However, melittin has limited medical applications owing to its adverse effects, such as high cytotoxicity. In this study, we investigated the physiological activities of various hydrolyzed melittin-derived peptides to eliminate the cytotoxicity of melittin and enhance its efficacy. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay confirmed that melittin-derived peptides showed antioxidant activity comparable to that of melittin. Moreover, unlike melittin, which showed high cytotoxicity in the 3-(4,5-dimethylthiazol-2-yl)−5-(3-carboxymethoxyphenyl)−2-(4-sulfophenyl)−2H-tetrazolium inner salt (MTS) assay, the melittin-derived peptides showed negligible cytotoxicity. Among the melittin-derived peptides, the peptide composed of sequence TTGLPALISWIKRKRQQ (P1) showed inhibitory effects on the mRNA expression of inflammatory cytokines and phosphorylation of IκBα, similar to the effects of melittin in RAW 264.7 cells. Degranulation of RBL-2H3 cells was analyzed using a β-hexosaminidase release assay to confirm the allergenic activity of melittin and P1, which showed remarkably reduced allergenicity of P1 compared to that of melittin. These results indicate that P1 maintained the anti-inflammatory effects of melittin while reducing its cytotoxicity and allergic reactions. In conclusion, the melittin-derived peptide P1 efficiently decreased the adverse effects while maintaining the beneficial effects of melittin, making it suitable for therapeutic applications.
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Cynarin attenuates LPS-induced endothelial inflammation via upregulation of the negative regulator MKP-3
Environmental Technology ( IF 3.475 ) Pub Date: 2022-05-20 , DOI: 10.1080/19768354.2022.2077438
ABSTRACTClinical observations have revealed that non-resolving low-grade inflammation is linked to the pathogenesis of chronic inflammatory diseases, for example arthritis, atherosclerosis, Alzheimer’s disease, diabetes, and chronic kidney disease. Interestingly, low levels of circulating lipopolysaccharides (LPS) derived from the outer membrane of gram-negative bacteria appear to be one of the primary causes of persistent low-grade inflammation. The inner surface of the blood vessels is lined with endothelial cells; therefore, even low levels of circulating LPS can directly activate these cells and elicit specific cellular responses, such as an increase in the expression levels of cell adhesion molecules and proinflammatory mediators. In endothelial cells, LPS exposure results in an inflammatory response through activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases. Cynarin, a phytochemical found in artichokes, has several pharmacological properties against endothelial inflammation. In the present study, we discovered that cynarin suppressed the LPS-induced increase in the expression levels of vascular cell adhesion molecule-1 and proinflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-α (TNF-α), and interleukin-1β in EA.hy926 cells. Further, cynarin inhibited the activation of p38 and NF-κB pathways by inducing the negative regulator mitogen-activated protein kinase phosphatase 3 (MKP-3) in LPS-stimulated EA.hy926 cells. In conclusion, cynarin alleviates inflammation by upregulating MKP-3, a negative regulator of p38 and NF-κB, and it may be a therapeutic option for treating endothelial inflammation-related diseases.
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The impacts of resveratrol on the retinal degeneration in a rat model of retinitis pigmentosa induced by alkylation: an in-vivo study
Environmental Technology ( IF 3.475 ) Pub Date: 2023-06-26 , DOI: 10.1080/19768354.2023.2226695
ABSTRACTUpregulation of Sirtuin Type 1 (SIRT1), a nicotinamide adeninedinucleotide (NAD+)-dependent deacetylase, has been proved to protect against ample ocular diseases, while its effect on retinitis pigmentosa (RP) has not been illustrated. The study was aimed to explore the impacts of resveratrol (RSV), a SIRT1 activator, on the photoreceptor degeneration in a rat model of RP induced by N-methyl-N-nitrosourea (MNU), an alkylation. The rats were induced RP phenotypes via the intraperitoneal injection of MNU. The electroretinogram was conducted and revealed that RSV could not prevent the decline of retinal function in the RP rats. The optical coherence tomography (OCT) and the retinal histological examination were performed and showed that the reduced thickness of the outer nuclear layer (ONL) was not preserved by RSV intervention. The immunostaining technique was applied. Afther the MNU administration, the number of the apoptotic photoreceptors in the ONL throughout the retinasand the number of microglia cells present among the outer part throughout the retinas were not significantly reduced by RSV. Western blotting was also performed. The data showed that the level of SIRT1 protein was decreased after MNU administration, while RSV was not able to obviously alleviate the downregulation. Our data together indicated that RSV was not able to rescue the photoreceptor degeneration in the MNU-induced RP rats, which might be due to the MNU-induced consumption of the NAD+.
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Brain type of creatine kinase induces doxorubicin resistance via TGF-β signaling in MDA-MB-231 breast cancer cells
Environmental Technology ( IF 3.475 ) Pub Date: 2022-08-31 , DOI: 10.1080/19768354.2022.2107070
ABSTRACTBrain type of creatine kinase (CKB) regulates energy homeostasis by reversibly transferring phosphate groups between phosphocreatine and ATP at sites of high energy demand. Several types of cancer cells exhibit upregulated CKB expression, but the function of CKB in cancer cells remains unclear. In this study, we investigated the function of CKB in breast cancer by overexpressing CKB in MDA-MB-231 cells. The overexpression of CKB did not affect cell growth rate, cell cycle distribution, ATP level or key mediators of aerobic glycolysis and lactate dehydrogenase isoform levels. Meanwhile, CKB overexpression did increase resistance to doxorubicin. TGF-β-induced Smad phosphorylation and Smad-dependent transcriptional activity were significantly up-regulated by CKB expression without changes in inhibitory Smad protein levels. Moreover, treatment with TGF-β considerably enhanced cell viability during doxorubicin treatment and decreased doxorubicin-induced apoptosis in CKB-expressing MDA-MB-231 cells compared to control cells. These results suggest that CKB attenuates doxorubicin-induced apoptosis and potentiates resistance to doxorubicin by enhancing TGF-β signaling in MDA-MB-231 cells.
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Characterization of differential gene expression of broiler chicken to thermal stress in discrete developmental stages
Environmental Technology ( IF 3.475 ) Pub Date: 2022-04-05 , DOI: 10.1080/19768354.2022.2059566
ABSTRACTProlonged exposure to high temperatures is linked to a range of physiological responses in broiler chickens including reduced disease resistance, low growth rate, and high mortality rate. In this study, we investigated the effect of heat stress on gene expression levels in 4-week-old and 6-week-old chickens each exposed to environments conditioned at thermoneutral (21 °C) and high (32 °C) temperatures. The analysis of differentially expressed genes (DEGs) using microarray revealed that genes underlying reactive oxygen species (ROS) production, cell nutrient intake, glucose metabolism, and circadian rhythm were differentially regulated in association with heat stress. We also found that the deviation in expression levels across the transcriptome in response to heat stress was significantly stronger (P< 2.2×10−16) in 6-week-olds compared to younger chickens. We finally observed a significant trend (r = 0.78, P< 2.2×10−16) that genes with a higher estimate of expression in the microarray were more likely to have a higher expression level in RNA-sequencing. Together, our findings provide comprehensive insights into the physiology involved in stress responses at varying developmental stages, which may facilitate chicken breeding to maximize their productivity under adverse conditions.
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LncRNA SNHG6 promotes glycolysis reprogramming in hepatocellular carcinoma by stabilizing the BOP1 protein
Environmental Technology ( IF 3.475 ) Pub Date: 2022-12-06 , DOI: 10.1080/19768354.2022.2134206
ABSTRACTMetabolic reprogramming is an important feature in tumor progression. Long noncoding RNA’s (lncRNA) small nucleolar RNA host gene 6 (SNHG6) acts as a proto-oncogene in hepatocellular carcinoma (HCC) but its role in glycolysis is mostly unknown. The role of SNHG6 and Block of proliferation 1 (BOP1) on glycolysis is assessed by glucose uptake, lactate production, oxygen consumptive rate (OCR) and extracellular acidification rate (ECAR) and glycolytic enzyme levels. The regulatory effect of SNHG6 on BOP1 protein was confirmed by Western blotting, MS2 pull-down, RNA pull-down, and RIP assay. SNHG6 and BOP1 levels were increased in HCC tissues and cells. SNHG6 and BOP1 were prognostic factors in HCC patients and significantly correlated to TP53 mutant and tumor grade. SNHG6 promoted proliferation, inhibited apoptosis, enhanced glucose uptake and lactate production, decreased OCR, and increased ECAR in HCC cell lines. SNHG6 could bind the BOP1 protein and enhance its stability. BOP1 overexpression rescued the change of proliferation, apoptosis, and glycolysis in HCCLM3 and SMMC-7721 cells. Our data indicate that SNHG6 accelerates proliferation and glycolysis and inhibits the apoptosis of HCC cell lines by binding the BOP1 protein and enhancing its stability. Both SNHG6 and BOP1 are promising prognostic and therapeutic markers in HCC.
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1,2,3,4,6-Penta-O-galloyl-β-D-glucose Inhibits CD44v3, a cancer stem cell marker, by regulating its transcription factor, in human pancreatic cancer cell line
Environmental Technology ( IF 3.475 ) Pub Date: 2022-12-03 , DOI: 10.1080/19768354.2022.2152864
ABSTRACTInhibition of cluster of differentiation 44 (CD44), a pancreatic cancer stem cell (CSC) marker, is a potential treatment for pancreatic ductal adenocarcinoma (PDAC). In this study, we evaluated the effect of 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG), a gallotannin contained in various medicinal plants, on CD44 standard (CD44s) and CD44 variant 3 (CD44v3) in Mia-PaCa-2, human pancreatic cancer cells and explored the underlying mechanisms. PGG showed cytotoxic effects and inhibited the proliferation of Mia-PaCa-2 cells. It also inhibited clonogenic activity, adhesion to fibronectin, and cell migration, which are characteristics of CSCs. PGG inhibited the expression of CD44s and CD44v3 by inducing the phosphorylation of p53 and suppressing NF-κB and Foxo3. Inhibition of Foxo3 induces CD44v3 ubiquitination. Indeed, PGG increased proteasome activity and promoted CD44v3 ubiquitination. PGG downregulated the CSC regulatory factors Nanog, Oct-4, and Sox-2, which act downstream of CD44v3 signaling. These data indicate that PGG may have therapeutic effects in pancreatic cancer mediated by inhibition of CSC markers.
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Emerging roles of polyunsaturated fatty acid synthesis pathway in colorectal cancer
Environmental Technology ( IF 3.475 ) Pub Date: 2023-03-20 , DOI: 10.1080/19768354.2023.2189933
ABSTRACTThe development of colorectal cancer typically involves the accumulated influences of genetic alterations, medical issues, lifestyle, and diet. Dietary fatty acids appear to affect the tumorigenesis and progression of colorectal cancer. Despite conflicting results, the current consensus on the effects of very long-chain polyunsaturated fatty acids on colorectal cancer is that low levels of eicosapentaenoic acid and docosahexaenoic acid, and high levels of arachidonic acid are associated with an increased risk of colorectal cancer. Altered levels of arachidonic acid in membrane phospholipids can change the levels of prostaglandin E2, which affect the biological activities of cancer cells in multiple stages. Arachidonic acid and other very long-chain polyunsaturated fatty acids can affect tumorigenesis in prostaglandin E2-independent manners as well, including stabilization of β-catenine, ferroptosis, ROS generation, regulation of transcription factors, and de novo lipogenesis. Recent studies have revealed an association between the activities of enzymes synthesizing very long-chain polyunsaturated fatty acids and tumorigenesis and cancer progression, although the mechanisms are still unknown. In this study, PUFA effects on tumorigenesis, the endogenous very long-chain polyunsaturated fatty acid synthesis pathway, metabolites of arachidonic acid and their effects on tumorigenesis and progression of CRC, and current knowledge that supports the association of the enzymes involved in the polyunsaturated fatty acid synthesis pathway with colorectal cancer tumorigenesis and progression are reviewed.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
环境科学与生态学4区 ENVIRONMENTAL SCIENCES 环境科学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
6.70 65 Science Citation Index Science Citation Index Expanded Not
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